



Application Notes: Quantitative Analysis of NC03 in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	NC03	
Cat. No.:	B15607507	Get Quote

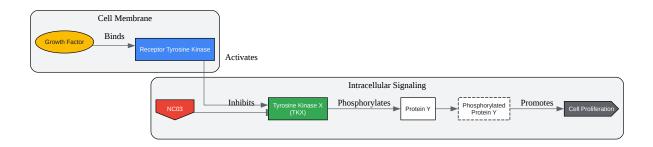
Introduction

NC03 is a novel small molecule inhibitor of Tyrosine Kinase X (TKX), a key enzyme implicated in the progression of certain oncological disorders. Accurate quantification of **NC03** in biological matrices is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development.[1] This application note describes a robust and sensitive method for the quantification of **NC03** in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method presented here is suitable for regulated bioanalysis and has been developed to be specific, accurate, and precise over a clinically relevant concentration range.

Signaling Pathway of **NC03**

NC03 exerts its therapeutic effect by inhibiting the phosphorylation of a downstream substrate, Protein Y, which is crucial for tumor cell proliferation. The accurate measurement of **NC03** levels is therefore essential to correlate drug exposure with target engagement and clinical response.





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Figure 1: NC03 Signaling Pathway.

Quantitative Data Summary

The LC-MS/MS method for **NC03** quantification was validated for linearity, accuracy, precision, and sensitivity.

Table 1: Calibration Curve for NC03 in Human Plasma



Concentration (ng/mL)	Mean Peak Area Ratio (NC03/IS)	% Accuracy
1.00 (LLOQ)	0.015	98.5
2.50	0.038	101.2
10.0	0.152	100.5
50.0	0.761	99.8
200	3.045	99.1
800	12.180	100.9
1000 (ULOQ)	15.225	101.5

LLOQ: Lower Limit of

Quantification; ULOQ: Upper Limit of Quantification. The calibration curve demonstrated excellent linearity with a correlation coefficient (r²) >

0.998.

Table 2: Intra-day and Inter-day Precision and Accuracy



QC Level	Concentrati on (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LQC	3.00	4.5	102.1	5.8	101.5
MQC	100	3.1	98.9	4.2	99.7
HQC	750	2.8	100.5	3.9	100.2

LQC: Low

Quality

Control;

MQC:

Medium

Quality

Control;

HQC: High

Quality

Control. All

values are

within the

acceptable

limits of

±15% (±20%

for LLOQ).

Experimental Protocols

Protocol 1: Quantification of NC03 in Human Plasma by LC-MS/MS

This protocol details the sample preparation, chromatographic separation, and mass spectrometric detection of **NC03**.

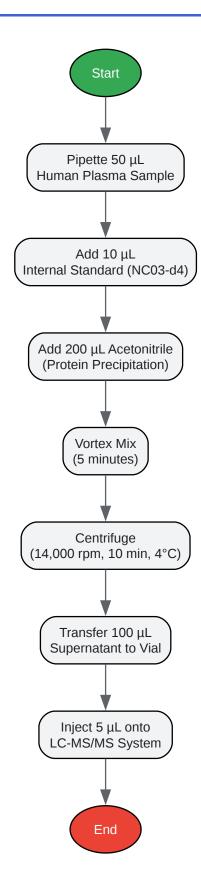
- 1. Materials and Reagents:
- NC03 reference standard



- NC03-d4 (deuterated internal standard, IS)
- Human plasma (K2EDTA)
- Acetonitrile (LC-MS grade)[2]
- Methanol (LC-MS grade)[2]
- Formic acid (LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- 2. Sample Preparation Workflow:

A simple protein precipitation method is used for sample cleanup.[3][4]





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Figure 2: LC-MS/MS Sample Preparation Workflow.



3. LC-MS/MS Conditions:

LC System: Shimadzu Nexera X2 or equivalent

• Column: Waters Acquity UPLC BEH C18, 1.7 μm, 2.1 x 50 mm

Mobile Phase A: 0.1% Formic Acid in Water

• Mobile Phase B: 0.1% Formic Acid in Acetonitrile

• Flow Rate: 0.4 mL/min

Gradient:

o 0.0-0.5 min: 5% B

o 0.5-2.5 min: 5-95% B

2.5-3.0 min: 95% B

3.0-3.1 min: 95-5% B

o 3.1-4.0 min: 5% B

MS System: Sciex Triple Quad 6500+ or equivalent

Ionization Mode: Electrospray Ionization (ESI), Positive

MRM Transitions:

• NC03: Q1 450.2 -> Q3 210.1

NC03-d4 (IS): Q1 454.2 -> Q3 214.1

4. Data Analysis: Quantification is performed by calculating the peak area ratio of **NC03** to the internal standard (**NC03**-d4) and interpolating the concentration from the calibration curve using appropriate software (e.g., Sciex Analyst, Thermo Xcalibur).[5]

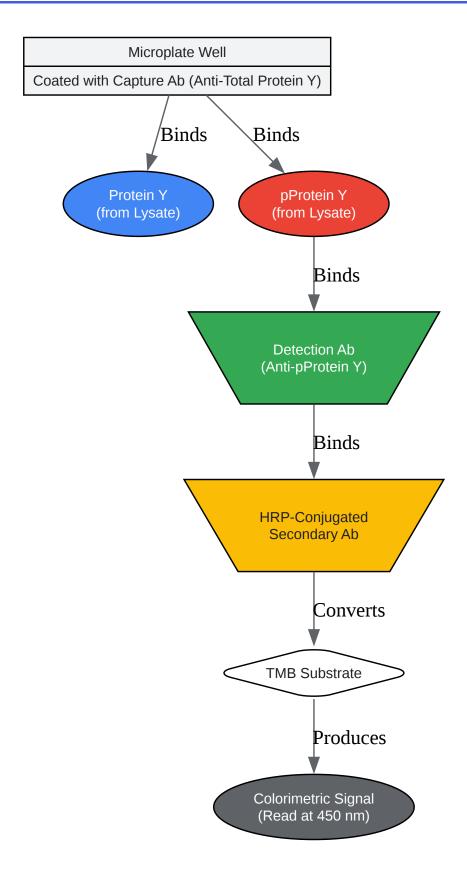


Protocol 2: Phospho-Protein Y (pPY) Sandwich ELISA

This protocol is for the relative quantification of pPY in cell lysates to assess the pharmacodynamic effect of **NC03**.[6][7]

- 1. Principle: This assay employs a quantitative sandwich enzyme immunoassay technique. A capture antibody specific for total Protein Y is pre-coated onto a 96-well plate. Cell lysates are added, and Protein Y is bound. After washing, a detection antibody specific for the phosphorylated form of Protein Y (pPY) is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[8] The color developed after adding a TMB substrate is proportional to the amount of pPY.
- 2. Logical Relationship of Assay Components:





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Figure 3: ELISA Component Interaction Logic.



3. Assay Procedure:

- Plate Preparation: Use a pre-coated 96-well plate or coat with anti-Total Protein Y antibody overnight. Wash 3 times with Wash Buffer (PBS with 0.05% Tween-20).
- Sample Incubation: Add 100 μL of cell lysate standards and samples to appropriate wells.
 Incubate for 2 hours at room temperature.[6]
- Wash: Discard solution and wash wells 4 times with Wash Buffer.
- Detection Antibody: Add 100 μ L of diluted anti-pPY detection antibody to each well. Incubate for 1 hour at room temperature.
- Wash: Repeat wash step.
- Secondary Antibody: Add 100 μL of HRP-conjugated secondary antibody. Incubate for 45 minutes at room temperature in the dark.
- Wash: Repeat wash step.
- Develop: Add 100 μ L of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.
- Stop: Add 50 μL of Stop Solution (e.g., 2N H₂SO₄) to each well.
- Read: Immediately measure the absorbance at 450 nm using a microplate reader.
- 4. Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the pPY standard. Determine the concentration of pPY in the samples by interpolating from the standard curve. The results can be used to evaluate the dose-dependent inhibition of TKX by **NC03**.

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